N-methylpyrazolo[1,5-a]pyridine-2-carboxamide
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Overview
Description
N-methylpyrazolo[1,5-a]pyridine-2-carboxamide is a heterocyclic compound that features a fused pyrazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-enaminone derivatives with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyridine core . The reaction conditions often involve the use of microwave irradiation to enhance the efficiency and yield of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of microwave irradiation and environmentally benign solvents, are likely to be employed to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-methylpyrazolo[1,5-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups into the pyrazole or pyridine rings .
Scientific Research Applications
N-methylpyrazolo[1,5-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and related heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines .
Uniqueness
N-methylpyrazolo[1,5-a]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-methylpyrazolo[1,5-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-10-9(13)8-6-7-4-2-3-5-12(7)11-8/h2-6H,1H3,(H,10,13) |
InChI Key |
CBXVGNCNNHPPGR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN2C=CC=CC2=C1 |
Origin of Product |
United States |
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